2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid
Description
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 4-methylpiperazinyl group and a carboxylic acid moiety at the 5-position. This compound is often synthesized via nucleophilic substitution or coupling reactions, as seen in analogs like ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate () and intermediates in dasatinib synthesis (). Its structural versatility allows for modifications that influence solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-11-2-4-12(5-3-11)9-10-6-7(15-9)8(13)14/h6H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJMEAAQLUOZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218529 | |
| Record name | 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-30-9 | |
| Record name | 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946409-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid has been investigated for its potential as an enzyme inhibitor. Specifically, derivatives of this compound have shown promise as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that is a target for gout treatment.
Case Study: Xanthine Oxidase Inhibition
A study synthesized derivatives of thiazolecarboxylic acid and evaluated their xanthine oxidase inhibitory activity. Compounds demonstrated IC50 values indicating effective inhibition, with some derivatives showing comparable potency to established drugs like febuxostat .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 5j | 3.6 | Potent |
| 5k | 8.1 | Moderate |
| 5l | 9.9 | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections.
Case Study: Antimicrobial Screening
In vitro studies assessed the antimicrobial efficacy of novel derivatives derived from this compound. The most effective derivative showed a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria, outperforming traditional antibiotics like nitrofurantoin .
| Derivative | MIC (µg/mL) | MBC/MIC Ratio | Activity Level |
|---|---|---|---|
| Compound 15 | 1.95 - 15.62 | 1 - 4 | Strong |
The compound's derivatives have been explored for additional biological activities, including antioxidant properties and potential neuroprotective effects.
Case Study: Antioxidant Activity
Research on thiazolecarboxylic acid derivatives highlighted their ability to scavenge free radicals effectively, contributing to their potential use in formulations aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Piperazinyl vs. Piperidinyl : The 4-methylpiperazinyl group in the target compound introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the single-nitrogen piperidinyl group in . This enhances aqueous solubility, critical for pharmacokinetics.
- Aromatic vs. Aliphatic Substituents: Compounds with benzylamino () or chlorophenylpiperazinyl () groups exhibit greater lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperazine moiety and a thiazole ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A thiazole ring , which is known for its role in medicinal chemistry.
- A piperazine group , which enhances the compound's interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
1. Antioxidant Activity:
Research indicates that this compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its therapeutic effects in various diseases.
2. Anti-inflammatory Effects:
The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Antimicrobial Properties:
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
4. Enzyme Inhibition:
It has been reported that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: A study conducted on animal models demonstrated significant reductions in inflammatory markers when treated with this compound, suggesting its potential use in managing chronic inflammatory conditions.
Case Study 2: In vitro assays showed that the compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antibiotic .
Case Study 3: Molecular docking studies revealed that the compound binds effectively to key enzymes involved in metabolic pathways, supporting its role as an enzyme inhibitor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
